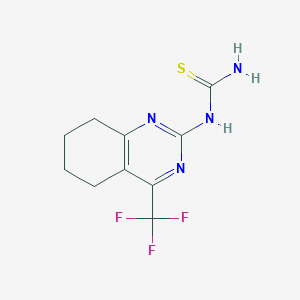

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea

Description

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is a chemical compound with the molecular formula C10H11F3N4S It is known for its unique structure, which includes a trifluoromethyl group and a tetrahydroquinazoline ring

Properties

IUPAC Name |

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCBCGORKNVKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea typically involves the reaction of 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. This ensures the efficient and cost-effective production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea has the molecular formula and a molecular weight of approximately 253.26 g/mol. Its structure features a thiourea moiety linked to a tetrahydroquinazoline ring with a trifluoromethyl substituent, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives, including this compound, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases .

- Structure-Activity Relationship (SAR) : Modifications to the thiourea structure can enhance its anticancer properties. For example, the introduction of different substituents on the quinazoline ring has been shown to affect the potency and selectivity of the compound against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

- Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects against a range of bacterial strains. Notably, it was found to be effective against both standard and clinical isolates of bacteria .

Synthetic Chemistry Applications

The synthesis of thioureas like this compound involves several methodologies that can be adapted for creating other derivatives with enhanced properties:

- Synthetic Routes : Various synthetic pathways have been developed for the preparation of this compound. These include reactions involving isothiocyanates and amines under controlled conditions to yield high-purity products .

- Versatile Building Block : The unique structure of this thiourea derivative makes it a valuable building block for further chemical modifications aimed at developing new therapeutic agents .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Cell Line/Organism | Reference |

|---|---|---|---|

| This compound | Anticancer | MDA-MB-231 (Breast Cancer) | |

| This compound | Antimicrobial | Various Bacterial Strains |

Research Insights

- A study published in GSC Biological and Pharmaceutical Sciences demonstrated that thiourea derivatives could be optimized for increased anticancer activity through structural modifications .

- Another investigation into the antimicrobial properties revealed that certain analogs showed better efficacy compared to traditional antibiotics like Ciprofloxacin .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrahydroquinazoline ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol

- 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazoline

- 5,6,7,8-Tetrahydroquinazolin-2-ylthiourea

Uniqueness

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea, also known by its CAS number 318258-27-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.28 g/mol. The compound features a tetrahydroquinazoline core substituted with a trifluoromethyl group and a thiourea moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study : A study demonstrated that derivatives of tetrahydroquinazoline compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The specific activity of this compound remains to be fully elucidated but suggests potential as an anticancer agent .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

- In vitro Studies : Preliminary experiments indicate that the compound exhibits inhibitory effects against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

- Target Enzymes : It has been suggested that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways relevant to disease states.

Data Table: Biological Activities

Q & A

What are the key synthetic challenges in preparing 1-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea, and how can reaction conditions be optimized to improve yield?

Basic Synthesis : The compound’s synthesis typically involves cyclization of a tetrahydroquinazoline precursor followed by thiourea coupling. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions with the trifluoromethyl group. A common approach uses catalytic acid (e.g., HCl) to promote cyclization, followed by thiourea introduction via nucleophilic substitution .

Advanced Optimization : To improve yield, reaction parameters such as temperature (40–60°C), solvent polarity (DMSO vs. DMF), and stoichiometry of thiourea precursors should be systematically tested. For example, highlights the use of controlled heating (40°C) and inert atmospheres to stabilize intermediates during analogous thiourea syntheses. Microwave-assisted synthesis may also reduce reaction times and improve purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

Basic Characterization : Standard characterization includes -NMR (DMSO-, δ ~1.0–3.5 ppm for tetrahydroquinazoline protons) and IR (ν ~1708 cm for C=O in related structures). provides a reference for tetrahydroquinazoline derivatives, noting distinct NH stretches at 3222 cm .

Advanced Analysis : Contradictions in splitting patterns (e.g., dt at δ 1.01–1.71 ppm) may arise from conformational flexibility. Dynamic NMR or variable-temperature studies can clarify exchange processes. For thiourea NH protons, deuterium exchange experiments or 2D --HMBC can confirm hydrogen bonding interactions, as shown in for analogous triazole-thiourea systems .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Basic Screening : Antimicrobial activity can be assessed using broth microdilution (e.g., against S. aureus and E. coli), with thiourea derivatives in showing MIC values ≤25 µg/mL . Enzyme inhibition (e.g., EGFR/VEGFR-2) requires kinase assays with ATP competition, using 96-well plates and DMSO controls (≤1% v/v) to avoid solvent interference .

Advanced Mechanistic Studies : For target validation, use isoform-specific kinases (e.g., EGFR L858R mutant) and compare inhibition kinetics (IC) with wild-type enzymes. details protocols using Carna Biosciences’ kinases and HPLC-pure ATP, with Sorafenib as a positive control. Cellular assays (e.g., Western blot for phosphorylated EGFR) can confirm target engagement .

How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Basic Structure-Activity Relationship (SAR) : The CF group enhances lipophilicity (logP) and metabolic stability. shows CF-containing phosphine oxides with improved solubility in polar aprotic solvents, suggesting similar benefits for thiourea derivatives .

Advanced SAR : Substituent positioning (para vs. meta) on the quinazoline ring modulates electronic effects. Computational studies (e.g., DFT for charge distribution) can predict binding affinity to hydrophobic enzyme pockets. ’s triazole-thiourea derivatives demonstrate that CF groups enhance π-π stacking in receptor binding .

What strategies are effective for analyzing and reconciling contradictory literature data on this compound’s reactivity?

Basic Data Review : Cross-reference synthesis protocols from patents (e.g., ’s cyclization methods) and peer-reviewed studies ( ’s thiourea coupling) to identify variables like catalyst choice or workup procedures .

Advanced Resolution : Reproduce conflicting experiments with strict quality control (e.g., HPLC-pure reagents, anhydrous conditions). For example, discrepancies in thiourea stability may arise from trace moisture; Karl Fischer titration can quantify water content in solvents. ’s IR data for NH stretches provides a benchmark for comparing synthetic batches .

What analytical techniques are critical for confirming the purity and identity of this compound?

Basic Quality Control : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and melting point analysis. reports HRMS for exact mass confirmation (e.g., [M+H] within 5 ppm error) .

Advanced Characterization : X-ray crystallography can resolve stereochemical ambiguities in the tetrahydroquinazoline core. For polymorph screening, DSC/TGA analyzes thermal stability, as shown in for crystalline forms of related carboxylic acids .

How can researchers design derivatives to improve this compound’s pharmacokinetic properties?

Basic Derivative Design : Introduce solubilizing groups (e.g., morpholine in ’s phosphine oxides) or bioisosteres (e.g., replacing thiourea with urea). ’s sitagliptin analogs demonstrate the utility of trifluoromethyl groups in enhancing bioavailability .

Advanced Optimization : Use prodrug strategies (e.g., succinate salts in ) to improve oral absorption. Pharmacokinetic modeling (e.g., PBPK) can predict clearance rates, while microsomal stability assays (human liver microsomes) validate metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.